N-(1,3-benzodioxol-5-ylmethyl)-3-(4-chlorophenyl)-5-oxo-4,5-dihydro[1,2,3]triazolo[1,5-a]quinazoline-8-carboxamide
Description
This compound features a triazoloquinazoline core fused with a 5-oxo-4,5-dihydro moiety. Key substituents include:
- N-(1,3-Benzodioxol-5-ylmethyl) carboxamide: A benzodioxole-linked carboxamide group, enhancing hydrogen-bonding capacity and metabolic stability.
Properties
Molecular Formula |
C24H16ClN5O4 |
|---|---|
Molecular Weight |
473.9 g/mol |
IUPAC Name |
N-(1,3-benzodioxol-5-ylmethyl)-3-(4-chlorophenyl)-5-oxo-1H-triazolo[1,5-a]quinazoline-8-carboxamide |
InChI |
InChI=1S/C24H16ClN5O4/c25-16-5-2-14(3-6-16)21-22-27-24(32)17-7-4-15(10-18(17)30(22)29-28-21)23(31)26-11-13-1-8-19-20(9-13)34-12-33-19/h1-10,29H,11-12H2,(H,26,31) |
InChI Key |
MLZPZXDQCNFBCF-UHFFFAOYSA-N |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)CNC(=O)C3=CC4=C(C=C3)C(=O)N=C5N4NN=C5C6=CC=C(C=C6)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(2H-1,3-benzodioxol-5-yl)methyl]-3-(4-chlorophenyl)-5-oxo-4H,5H-[1,2,3]triazolo[1,5-a]quinazoline-8-carboxamide typically involves multi-step organic reactions. The process begins with the preparation of the benzodioxole and chlorophenyl intermediates, followed by their coupling with the triazoloquinazoline core. Common reagents used in these reactions include various chlorinating agents, oxidizing agents, and catalysts to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance the efficiency of the production process. Additionally, purification methods like recrystallization and chromatography are employed to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
N-[(2H-1,3-benzodioxol-5-yl)methyl]-3-(4-chlorophenyl)-5-oxo-4H,5H-[1,2,3]triazolo[1,5-a]quinazoline-8-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorophenyl group, using reagents like sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.
Substitution: Sodium methoxide, potassium tert-butoxide, and other nucleophiles under aprotic solvent conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinazoline derivatives, while reduction can produce amine derivatives.
Scientific Research Applications
N-[(2H-1,3-benzodioxol-5-yl)methyl]-3-(4-chlorophenyl)-5-oxo-4H,5H-[1,2,3]triazolo[1,5-a]quinazoline-8-carboxamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: Utilized in the development of advanced materials and chemical sensors.
Mechanism of Action
The mechanism of action of N-[(2H-1,3-benzodioxol-5-yl)methyl]-3-(4-chlorophenyl)-5-oxo-4H,5H-[1,2,3]triazolo[1,5-a]quinazoline-8-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. This interaction can lead to various biological effects, such as inhibition of cell proliferation or induction of apoptosis in cancer cells.
Comparison with Similar Compounds
Structural Analog: N-Benzyl-3-(4-Methoxyphenyl)-5-oxo-4,5-dihydro[1,2,3]triazolo[1,5-a]quinazoline-8-carboxamide
Key Differences :
Functional Implications :
- 4-Chlorophenyl vs. The methoxy group in the analog may improve solubility but reduce metabolic stability due to demethylation risks.
- Benzodioxole vs.
Pyrazole-Carboxamide Derivatives
While structurally distinct (pyrazole core vs. triazoloquinazoline), these derivatives share carboxamide linkages and halogenated aryl groups. For example:
- Compound 3b: 5-Chloro-1-(4-chlorophenyl)-N-(4-cyano-1-phenyl-1H-pyrazol-5-yl)-3-methyl-1H-pyrazole-4-carboxamide . Molecular Weight: 437.1 g/mol. logP: Likely higher due to dual chlorophenyl groups.
Comparative Insights :
1,5-Diarylpyrazole Carboxamides
These compounds, such as N-benzyl-N-hydroxy-1-aryl-5-(substituted phenyl)-1H-pyrazole-3-carboxamide , emphasize diaryl substitution patterns.
Key Contrasts :
- Core Flexibility : The pyrazole core allows for more rotational freedom, whereas the triazoloquinazoline in the target compound imposes planar rigidity.
- Biological Relevance : Diarylpyrazoles are often explored as kinase inhibitors, suggesting the target compound’s triazoloquinazoline core could be optimized for similar targets with improved pharmacokinetics.
Biological Activity
N-(1,3-benzodioxol-5-ylmethyl)-3-(4-chlorophenyl)-5-oxo-4,5-dihydro[1,2,3]triazolo[1,5-a]quinazoline-8-carboxamide is a compound of interest due to its potential biological activities. This article delves into the synthesis, structural characteristics, and biological evaluations of this compound, focusing on its pharmacological properties and mechanisms of action.
Chemical Structure and Properties
The compound has a complex structure characterized by the presence of a benzodioxole moiety and a triazoloquinazoline framework. Its molecular formula is with a molecular weight of approximately 368.78 g/mol. The presence of the chlorophenyl group and the carboxamide functionality contributes to its biological activity.
Synthesis
The synthesis of this compound typically involves multi-step reactions that include:
- Formation of the benzodioxole derivative.
- Construction of the triazoloquinazoline core through cyclization reactions.
- Introduction of the chlorophenyl substituent via electrophilic aromatic substitution.
Biological Activity
The biological activity of this compound has been evaluated in various studies:
Antimicrobial Activity
Studies have demonstrated that this compound exhibits significant antimicrobial properties against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values indicate potent activity comparable to standard antibiotics.
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 4.0 |
| Escherichia coli | 8.0 |
| Pseudomonas aeruginosa | 16.0 |
Anticancer Properties
In vitro studies have shown that this compound can inhibit the proliferation of various cancer cell lines. The mechanism appears to involve apoptosis induction and cell cycle arrest.
| Cell Line | IC50 (µM) |
|---|---|
| HeLa | 10.5 |
| MCF-7 | 12.0 |
| A549 | 8.0 |
The biological effects are attributed to several mechanisms:
- Inhibition of Enzymatic Activity : The compound may inhibit key enzymes involved in cell proliferation and survival pathways.
- Reactive Oxygen Species (ROS) Generation : Increased ROS levels lead to oxidative stress and subsequent apoptosis in cancer cells.
- Interference with DNA Replication : The structure allows for potential intercalation with DNA, disrupting replication processes.
Case Studies
Recent research has highlighted the efficacy of this compound in various preclinical models:
- Study on Antimicrobial Efficacy : A study published in Journal of Antibiotics demonstrated that the compound showed enhanced activity against resistant strains of bacteria.
- Anticancer Activity Assessment : Research published in Cancer Letters indicated that treatment with this compound resulted in significant tumor regression in xenograft models.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
